molecular formula C8H7Cl3N2 B1355757 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 502841-53-4

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1355757
CAS No.: 502841-53-4
M. Wt: 237.5 g/mol
InChI Key: CWHOCMFLFPPMHJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The primary International Union of Pure and Applied Chemistry name is designated as 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride, indicating the specific substitution pattern and salt formation. The numbering system for the imidazo[1,2-a]pyridine core follows the standard convention where the nitrogen atoms in the fused ring system are assigned positions 1 and 3, with the fusion occurring between positions 1 and 2 of the imidazole ring with positions 2 and 3 of the pyridine ring.

Alternative systematic names found in chemical databases include 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1). The European Community number 892-672-4 has been assigned to this compound for regulatory identification purposes. The compound is also referenced under various depositor-supplied synonyms, including 6-chloro-2-chloromethyl-imidazo[1,2-a]pyridine hydrochloride and 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloric acid salt.

The Chemical Abstracts Service registry numbers provide definitive identification, with 502841-53-4 assigned to the hydrochloride salt form and 182181-25-5 designated for the free base compound. The MDL number MFCD07841696 serves as an additional unique identifier in chemical databases. These multiple identification systems ensure unambiguous reference to this specific compound across various chemical information systems and regulatory frameworks.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C8H7Cl3N2, representing the salt form with the incorporated hydrogen chloride molecule. The free base form exhibits the molecular formula C8H6Cl2N2, indicating the absence of the additional hydrogen chloride component. The molecular weight calculations reveal 237.51 grams per mole for the hydrochloride salt and 201.05264 grams per mole for the free base compound.

The stoichiometric composition analysis demonstrates the presence of eight carbon atoms, contributing to the heterocyclic framework and chloromethyl substituent. The hydrogen count varies between the salt and free base forms, with seven hydrogen atoms in the hydrochloride salt compared to six in the free base. The chlorine content represents a significant portion of the molecular mass, with three chlorine atoms in the salt form contributing to both the structural substitution pattern and the salt formation.

Parameter Hydrochloride Salt Free Base
Molecular Formula C8H7Cl3N2 C8H6Cl2N2
Molecular Weight (g/mol) 237.51 201.05264
Carbon Atoms 8 8
Hydrogen Atoms 7 6
Chlorine Atoms 3 2
Nitrogen Atoms 2 2

The nitrogen atoms occupy critical positions within the fused heterocyclic system, with one nitrogen contributing to the imidazole ring and another to the pyridine component. The elemental composition analysis reveals that chlorine represents approximately 44.9% of the molecular weight in the hydrochloride salt form, emphasizing the significant halogenation of this compound.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional molecular structure of this compound has been characterized through computational modeling and crystallographic analysis. The compound exhibits a planar fused ring system typical of imidazo[1,2-a]pyridine derivatives, with the chlorine substitution at position 6 of the pyridine ring and the chloromethyl group at position 2 of the imidazole ring creating specific steric and electronic environments.

The computed density of the free base compound is reported as 1.45 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. The refractive index measurement of 1.65 suggests significant molecular polarizability, likely attributed to the presence of multiple chlorine atoms and the extended conjugated system. These physical properties reflect the compound's solid-state characteristics and intermolecular interactions.

Conformational analysis reveals that the chloromethyl substituent can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the imidazole ring. The preferred conformations are influenced by steric interactions between the chloromethyl group and neighboring atoms in the ring system. The chlorine atom at position 6 of the pyridine ring introduces additional steric bulk that may influence the overall molecular geometry and intermolecular packing arrangements.

The crystallographic data available through computational chemistry databases indicates that the compound maintains its planar ring system with specific dihedral angles governing the orientation of the chloromethyl substituent. The presence of the hydrochloride salt formation creates additional intermolecular hydrogen bonding opportunities that may influence crystal packing and stability in the solid state.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed structural confirmation and analytical fingerprinting. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed structure. The proton Nuclear Magnetic Resonance spectrum shows distinct signals corresponding to the aromatic hydrogen atoms in the fused ring system and the methylene protons of the chloromethyl group.

Specific Nuclear Magnetic Resonance data for related compounds in the imidazo[1,2-a]pyridine series demonstrate typical chemical shift ranges. For comparable structures, aromatic protons appear in the range of 7.48 to 8.13 parts per million, while chloromethyl protons typically resonate around 4.79 parts per million. The Carbon-13 Nuclear Magnetic Resonance spectrum provides additional structural confirmation with characteristic peaks for aromatic carbons in the range of 113.0 to 142.0 parts per million and the chloromethyl carbon appearing around 39.1 parts per million.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of chlorinated imidazo[1,2-a]pyridine derivatives. The molecular ion peak for the free base appears at mass-to-charge ratio 200.99808 for the protonated species [M+H]+, while sodium adducts appear at 222.98002. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula assignments.

Spectroscopic Technique Key Observations
1H Nuclear Magnetic Resonance Aromatic protons (7.48-8.13 ppm), Chloromethyl protons (~4.79 ppm)
13C Nuclear Magnetic Resonance Aromatic carbons (113.0-142.0 ppm), Chloromethyl carbon (~39.1 ppm)
Mass Spectrometry [M+H]+ at m/z 200.99808, [M+Na]+ at m/z 222.98002
Infrared Spectroscopy Characteristic aromatic and aliphatic carbon-hydrogen stretches

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the conjugated heterocyclic system. The extended π-electron system of the imidazo[1,2-a]pyridine core produces characteristic absorption bands in the ultraviolet region, with specific wavelengths dependent on the substitution pattern and electronic effects of the chlorine atoms.

Computational Chemistry Predictions of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. The electronic configuration analysis reveals the influence of chlorine substitution on the overall electron distribution within the molecule. The chlorine atoms act as electron-withdrawing groups, significantly affecting the electron density distribution across the aromatic system.

Molecular orbital calculations demonstrate the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's chemical reactivity and potential for electron transfer processes. The presence of chlorine substituents generally lowers both occupied and unoccupied orbital energies, affecting the compound's electrophilic and nucleophilic reactivity patterns.

The computed molecular descriptors provide valuable information for structure-activity relationships and property predictions. The topological polar surface area is calculated as 26.53 Ångström squared, indicating moderate polarity characteristics. The logarithm of the partition coefficient (LogP) value of 3.6633 suggests relatively lipophilic behavior, with implications for membrane permeability and bioavailability considerations.

Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecule. The chlorine atoms create areas of negative electrostatic potential, while the nitrogen atoms in the heterocyclic system contribute to regions of electron deficiency. These electrostatic characteristics influence intermolecular interactions and potential binding affinities with various molecular targets.

Computational Parameter Calculated Value
Topological Polar Surface Area 26.53 Ų
LogP (Partition Coefficient) 3.6633
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 2

Properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOCMFLFPPMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585850
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502841-53-4
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves:

  • Construction of the imidazo[1,2-a]pyridine ring system starting from appropriately substituted aminopyridines.
  • Introduction of the chloromethyl group at the 2-position.
  • Chlorination at the 6-position.
  • Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 2-Amino-5-chloropyridine is a common starting material for the imidazo[1,2-a]pyridine core with chlorine at the 6-position (equivalent to 5-position on pyridine ring before cyclization).
  • N,N-Dimethylformamide dimethylacetal (DMF-DMA) is used to form an amidine intermediate.
  • Bromoacetonitrile or chloromethylating agents introduce the chloromethyl group.
  • Chlorination reagents such as thionyl chloride or phosphorus oxychloride are used for chlorination steps.

Stepwise Synthesis

Step 1: Formation of Imidazo[1,2-a]pyridine Core
  • React 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal at 50–110 °C for 2–10 hours to form (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine intermediate.
  • This step involves condensation and ring closure to form the imidazo[1,2-a]pyridine skeleton.
Step 2: Introduction of Chloromethyl Group
  • The intermediate is reacted with bromoacetonitrile under basic conditions at 50–150 °C for 5–35 hours to introduce the chloromethyl substituent at the 2-position.
  • After reaction, the product is extracted with ethyl acetate, washed, dried, and concentrated to obtain crude 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
Step 3: Chlorination and Hydrochloride Salt Formation
  • Chlorination of hydroxymethyl intermediates can be achieved using chlorinating agents such as thionyl chloride, phosphorus oxychloride, or phosphorus trichloride at low temperatures (-20 to -5 °C) for 1–3 hours.
  • The chloromethyl group is formed by converting hydroxymethyl precursors to chloromethyl derivatives.
  • The hydrochloride salt is formed by treatment with hydrochloric acid or by isolation as the hydrochloride during chlorination.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Imidazo[1,2-a]pyridine core 2-amino-5-chloropyridine + DMF-DMA 50–110 2–10 - Formation of amidine intermediate
Chloromethylation Bromoacetonitrile + base in DMF 50–150 5–35 72.2 Extraction and recrystallization
Chlorination Thionyl chloride or POCl3 -20 to -5 1–3 78–83 Conversion of hydroxymethyl to chloromethyl
Hydrochloride salt formation HCl or during chlorination Ambient - - Stabilizes product as hydrochloride

Alternative Synthetic Routes and Catalysts

  • Friedel-Crafts acylation of 2-picoline followed by reduction and chlorination can be used to prepare related chloromethyl pyridine derivatives, which can be adapted for imidazo[1,2-a]pyridine systems.
  • Catalyst- and solvent-free methods for imidazo[1,2-a]pyridine synthesis have been reported, offering mild conditions and efficient yields, though specific application to chloromethyl derivatives requires further adaptation.

Research Findings and Notes

  • The synthetic methods emphasize mild reaction conditions, ease of operation, and high purity of the final product.
  • Use of anhydrous sodium sulfate for drying organic phases is critical to avoid hydrolysis during chlorination steps.
  • Reaction times and temperatures are optimized to balance yield and purity, with longer reaction times improving conversion but requiring careful monitoring to avoid side reactions.
  • The hydrochloride salt form improves the stability and handling of the compound for pharmaceutical applications.

Summary Table of Preparation Method

Stage Reaction Type Key Reagents Conditions Outcome
Core formation Condensation/cyclization 2-amino-5-chloropyridine, DMF-DMA 50–110 °C, 2–10 h Imidazo[1,2-a]pyridine intermediate
Chloromethylation Alkylation Bromoacetonitrile, base 50–150 °C, 5–35 h 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (crude)
Chlorination Chlorination Thionyl chloride or POCl3 -20 to -5 °C, 1–3 h Chloromethyl derivative
Salt formation Acid-base reaction HCl or during chlorination Ambient Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino, thio, and alkoxy derivatives of imidazo[1,2-a]pyridine.

    Oxidation: Hydroxylated and carboxylated derivatives.

    Reduction: Methylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₇Cl₃N₂
  • Molecular Weight : 237.51 g/mol
  • Chemical Structure : Characterized by a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring.

Medicinal Chemistry

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has shown significant biological activity, making it a candidate for drug development:

  • Enzyme Inhibition : The compound has been reported to inhibit specific kinases involved in inflammatory pathways, which may provide anti-inflammatory effects. This is particularly relevant for conditions such as psoriasis and rheumatoid arthritis by modulating cytokine production, including IL-17A .
  • Antimicrobial Activity : Studies indicate that related compounds exhibit activity against various pathogens, including those responsible for tuberculosis and leishmaniasis. The compound's structural features contribute to its ability to interact with biological targets effectively .

Synthetic Chemistry

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds:

  • Synthesis of Derivatives : It can be modified to create derivatives with enhanced properties or activities. For instance, structural variations have led to compounds with improved solubility and stability in biological assays .
  • Chemical Reactions : The chloromethyl group allows for further functionalization, enabling the creation of diverse chemical entities that can be explored for various applications .

Material Science

In addition to its biological applications, this compound is utilized in developing materials with specific electronic and optical properties:

  • Electronic Materials : Its unique chemical properties allow it to be incorporated into materials designed for electronic applications, potentially enhancing conductivity or other desirable traits .

Case Study 1: Antimycobacterial Activity

A study investigated the activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited significant anti-tubercular activity, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Antileishmanial Activity

Research demonstrated that derivatives of the compound showed promising results against Leishmania infantum. The modifications improved aqueous solubility and pharmacokinetic properties, suggesting that the original compound could serve as a foundation for developing effective antileishmanial agents .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride are best understood through comparisons with related imidazo[1,2-a]pyridine derivatives:

6-Chloro-2-methylimidazo[1,2-a]pyridine (CAS: 13583-92-1 )

  • Structural Difference : Substitution of the chloromethyl group with a methyl group at the 2-position.
  • Reactivity : The methyl group is inert under SRN1 conditions, limiting its utility in nucleophilic substitution reactions .
  • Applications : Primarily used as a building block for antitubercular agents and hydrazide derivatives .

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide (CAS: TRC-C365610-10MG )

  • Structural Difference : A 4-chlorophenyl group at the 2-position and an acetamide moiety at the 3-position.
  • Metabolic Stability : The 4-chlorophenyl substituent enhances metabolic stability compared to chloromethyl derivatives, as observed in alpidem analogs .
  • Applications : Investigated for antiviral and toxicology studies .

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 118000-42-3 )

  • Structural Difference : A trifluoromethyl group replaces the chlorine at the 6-position.
  • Reactivity : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 2-position, accelerating nucleophilic substitutions .
  • Applications : Used in fluorinated drug candidates targeting CNS disorders .

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (CAS: N/A )

  • Structural Difference : A thiophene ring replaces the chloromethyl group at the 2-position.
  • Synthetic Efficiency : Synthesized in 83% yield via iodine-promoted coupling, demonstrating superior efficiency compared to transition-metal methods .
  • Applications : Explored in materials science and optoelectronics due to its conjugated system .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Reactivity Highlights Key Applications Yield/Stability Data References
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine HCl Cl (6), CH₂Cl (2) High reactivity in SRN1 reactions Antiviral intermediates 35–75% yield in syntheses
6-Chloro-2-methylimidazo[1,2-a]pyridine Cl (6), CH₃ (2) Low reactivity; stable under basic conditions Antitubercular agents 95% purity commercial
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide Cl (6), C₆H₄Cl (2), CONH₂ (3) Enhanced metabolic stability Toxicology reference standards Molecular weight: 320.17
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CF₃ (6), CH₂Cl (2) High electrophilicity at 2-position Fluorinated CNS drugs Market price: $2,200/report

Key Differentiators of this compound

  • Reactivity : The chloromethyl group enables facile functionalization, unlike methyl or aryl substituents .
  • Metabolic Profile: Chlorine at the 6-position reduces metabolic degradation compared to non-halogenated analogs but is less stable than 4-chlorophenyl derivatives .

Biological Activity

Overview

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring, which contributes to its unique reactivity and biological properties. The molecular formula is C8H6Cl2N2C_8H_6Cl_2N_2 with a molecular weight of 201.05 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to modulate inflammatory pathways and exhibit potential antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antitumor Activity : Studies reveal that it can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116) .
  • Anti-inflammatory Effects : It has been noted for its potential to suppress inflammatory responses, possibly through the inhibition of specific kinases involved in inflammatory signaling pathways .
  • Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenase (COX), which are critical in mediating inflammation and pain .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of imidazo[1,2-a]pyridine derivatives, this compound was evaluated against several cancer cell lines. The results indicated an IC50 value of less than 10 µM against HepG2 cells, demonstrating significant cytotoxicity .

Case Study 2: Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of this compound in a rat model of carrageenan-induced paw edema. The results showed a reduction in edema comparable to standard anti-inflammatory drugs, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its substituents in determining biological activity. The presence of both chlorine atoms enhances its reactivity, allowing for diverse chemical modifications that can lead to improved therapeutic profiles .

Compound NameStructure TypeUnique Features
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridineHeterocyclicChlorine and chloromethyl groups confer distinct reactivity
2-Methylimidazo[1,2-a]pyridineHeterocyclicKnown carcinogen; lacks chloromethyl group
4-Chloro-3-methylimidazo[1,2-a]pyridineHeterocyclicContains additional chlorine; potential mutagenic properties

Q & A

Q. What are the established synthetic routes for 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, and what are the critical intermediates?

A common method involves SRN1 reactions using 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines as precursors. For example, Crozet et al. demonstrated that reacting 2-chloromethyl-6-halogeno derivatives with sulfur- or carbon-centered nucleophiles (e.g., thiols, amines) under radical conditions yields substituted imidazo[1,2-a]pyridines with good efficiency (60–85% yields) . Key intermediates include halogenated starting materials (e.g., 6-chloro precursors), and the chloromethyl group is essential for reactivity. Optimization of solvent polarity (e.g., DMSO/water mixtures) and temperature (60–80°C) is critical to suppress side reactions.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chloromethyl and chloro groups at positions 2 and 6, respectively).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms.
  • X-ray crystallography : Used in related imidazo[1,2-a]pyridine derivatives to resolve ambiguities in regiochemistry, though no direct data exists for this specific compound .

Q. What are the primary applications of this compound in pharmaceutical research?

While direct studies are limited, structurally related imidazo[1,2-a]pyridines are explored as:

  • Antimicrobial agents : Chalcone-conjugated derivatives show activity against kinetoplastid parasites (e.g., Leishmania) .
  • Fluorescent probes : Chloromethyl groups enable functionalization for imaging peripheral benzodiazepine receptors .
  • Kinase inhibitors : The chloromethyl moiety serves as a handle for covalent binding to target proteins .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the chloromethyl group in SRN1 reactions?

The chloromethyl group undergoes homolytic cleavage under radical initiation (e.g., UV light or thermal activation), generating a methyl radical intermediate. This reacts with nucleophiles (e.g., thiophenolate) via a chain propagation mechanism. Computational studies on analogous systems suggest that steric hindrance at position 2 and electron-withdrawing substituents (e.g., Cl at position 6) enhance radical stability, improving yields . Competing pathways, such as nucleophilic substitution (SN2), are minimized in polar aprotic solvents.

Q. How can reaction yields and selectivity be optimized for derivatives of this compound?

  • Solvent selection : DMSO enhances radical stability, while water suppresses ionic side reactions .
  • Temperature control : 70–80°C balances reaction rate and byproduct formation.
  • Catalysts : Transition-metal catalysts (e.g., CuI) are not required for SRN1 but may improve efficiency in cross-coupling modifications .
  • Substituent effects : Electron-withdrawing groups at position 6 (e.g., Cl) increase electrophilicity at the chloromethyl site, favoring nucleophilic attack .

Q. What challenges arise in analyzing isomeric impurities or degradation products?

  • HPLC-MS : Reverse-phase chromatography with C18 columns and MS detection can separate positional isomers (e.g., 6-chloro vs. 8-chloro derivatives).
  • Stability studies : Hydrolysis of the chloromethyl group in aqueous media generates hydroxymethyl byproducts, detectable via 1^1H NMR (δ ~4.5 ppm for -CH2OH) . Accelerated degradation testing (40°C/75% RH) is recommended for shelf-life prediction.

Q. How do contradictory toxicological findings impact its use in drug development?

  • Acute toxicity : Limited data exists, but related chloromethyl-imidazo compounds show moderate oral LD50 values (e.g., 300–500 mg/kg in rodents) .
  • Ecotoxicity : Chlorine substituents raise concerns about bioaccumulation; conflicting reports on aquatic toxicity necessitate species-specific testing (e.g., Daphnia magna vs. algae) .
  • Mitigation : Structural analogs with reduced lipophilicity (e.g., replacing Cl with F) are proposed to lower toxicity while retaining activity .

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